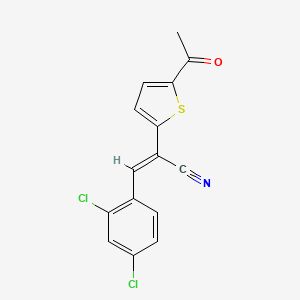

(2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NOS/c1-9(19)14-4-5-15(20-14)11(8-18)6-10-2-3-12(16)7-13(10)17/h2-7H,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGPPTGYSGRNHY-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.

Acetylation: The thiophene ring is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Propenenitrile Linkage: The acetylated thiophene is reacted with 2,4-dichlorobenzaldehyde and a suitable base (e.g., sodium hydroxide) to form the propenenitrile linkage through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring or the acetyl group.

Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary amines.

Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

(2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design.

Materials Science: Use in the development of organic semiconductors or other advanced materials.

Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

(2E)-2-(5-acetylthiophen-2-yl)-3-phenylprop-2-enenitrile: Lacks the dichlorophenyl substitution.

(2E)-2-(5-acetylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Has a single chlorine substitution on the phenyl ring.

Uniqueness

The presence of both the acetylthiophene and dichlorophenyl groups in (2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.

Biological Activity

The compound (2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is a member of the class of heterocyclic chalcones, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and literature.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 5-acetylthiophene and 2,4-dichlorobenzaldehyde in the presence of a base. This reaction leads to the formation of the chalcone structure, which can be further modified to enhance its biological activity.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of thiophene-based compounds. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. The presence of the thiophene ring is believed to contribute to this activity due to its ability to interact with microbial membranes and inhibit essential cellular processes.

Anticancer Activity

Research indicates that compounds containing thiophene moieties exhibit promising anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is thought to involve the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

Thiophene derivatives have also been studied for their anti-inflammatory properties. The compound has shown potential in reducing pro-inflammatory cytokines in cell culture models. This suggests that it may be beneficial in treating inflammatory diseases by modulating immune responses.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study 2 | Induced apoptosis in MCF-7 breast cancer cells | Flow cytometry analysis |

| Study 3 | Reduced TNF-alpha levels in LPS-stimulated macrophages | ELISA assay |

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The thiophene ring may disrupt microbial membranes, leading to cell death.

- Apoptosis Induction : The compound can activate intrinsic apoptotic pathways in cancer cells, leading to cell cycle arrest and apoptosis.

- Cytokine Modulation : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Q & A

Q. What are the optimal synthetic routes for (2E)-2-(5-acetylthiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile?

A Claisen-Schmidt condensation is commonly employed for α,β-unsaturated nitriles. For analogous compounds, this involves reacting a ketone (e.g., 5-acetylthiophene) with a substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) in the presence of a base catalyst (e.g., NaOH or piperidine) under reflux conditions . Solvent selection (e.g., ethanol or THF) and reaction time (typically 12–24 hours) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : and NMR can confirm the (E)-configuration by analyzing coupling constants (J ≈ 12–16 Hz for trans olefinic protons) and substituent-induced chemical shifts (e.g., thiophene acetyl group at δ ~2.5 ppm for CH) .

- IR : The nitrile group (C≡N) exhibits a sharp peak near 2220–2240 cm. Conjugation with the α,β-unsaturated system may lower the wavenumber slightly .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of Cl or acetyl groups) .

Q. What crystallographic methods are used to resolve its 3D structure?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol/chloroform) are analyzed for bond lengths, angles, and packing interactions. For example, dichlorophenyl groups often exhibit π-π stacking, while the nitrile group may engage in weak hydrogen bonding .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer potential and stability. The electron-withdrawing nitrile and dichlorophenyl groups reduce the gap, enhancing electrophilicity .

- Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., functionalization at the thiophene ring) .

- Thermodynamic Stability : Gibbs free energy (ΔG) of tautomers or conformers predicts dominant forms in solution .

Q. How to resolve contradictions in experimental vs. computational data?

Discrepancies in bond lengths or spectroscopic peaks often arise from solvent effects or crystal packing forces. For example:

Q. What methods assess biological activity (e.g., antimicrobial potential)?

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The dichlorophenyl group enhances membrane permeability, while the nitrile may interfere with bacterial enzymes .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential targets (e.g., E. coli DNA gyrase) by evaluating binding affinities and interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How to optimize reaction conditions to mitigate byproducts?

Common byproducts include (Z)-isomers or over-oxidized derivatives. Strategies include:

- Stereochemical Control : Use bulky bases (e.g., L-proline) to favor the (E)-isomer via steric hindrance .

- Temperature Modulation : Lower temperatures (~0°C) reduce side reactions like nitrile hydrolysis.

- In Situ Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination .

Methodological Notes

- Data Validation : Cross-reference XRD, NMR, and DFT results to ensure structural consistency .

- Antimicrobial Testing : Include positive controls (e.g., ciprofloxacin) and solvent controls to eliminate false positives .

- Synthetic Reproducibility : Publish detailed protocols for catalyst loading, solvent ratios, and purification steps to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.